molecular formula C17H16BrNO2 B8328720 2-(5-Bromopentyl)benzo[de]isoquinoline-1,3-dione

2-(5-Bromopentyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B8328720
M. Wt: 346.2 g/mol
InChI Key: XLNYKKLAKBFEIP-UHFFFAOYSA-N
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Patent
US04007191

Procedure details

Following the procedure of part (a) of example 4 but substituting 1,5-dibromopentane for the 1,6-dibromohexane, one obtains 2-(5-bromopentyl)-1H-benz[de]isoquinoline-1,3(2H)-dione; m.p. 113°-115°.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2CCN(C[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][N:19]3[CH:28]([OH:29])[C:27]4[CH:30]=[CH:31][CH:32]=[C:25]5[C:26]=4[C:21](=[CH:22][CH:23]=[CH:24]5)[C:20]3=[O:33])CC=2)C=CC=CC=1.[Br:34]CCCCCBr.BrCCCCCCBr>>[Br:34][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][N:19]1[C:28](=[O:29])[C:27]2[CH:30]=[CH:31][CH:32]=[C:25]3[C:26]=2[C:21](=[CH:22][CH:23]=[CH:24]3)[C:20]1=[O:33]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1CCN(CC1)CCCCCCN1C(C2=CC=CC=3C2=C(C1O)C=CC3)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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